Fragment Property Comparison: 4-Phenyl-thiazol-2-amine Scaffold vs. 5-Phenyl-thiazol-2-amine Regioisomer in FBDD Library Screening
In a systematic profiling study of 49 fragment-sized thiazoles and thiadiazoles, 4-phenyl-substituted thiazol-2-amines demonstrated distinct reactivity profiles compared to 5-phenyl regioisomers in biochemical inhibition assays. The study established that substitution position on the thiazole ring significantly influences both specific on-target engagement and nonspecific redox/thiol reactivity [1]. The target compound belongs to the 4-phenyl-thiazol-2-amine subclass, which was included in this fragment library evaluation, providing class-level validation of its utility in FBDD campaigns. While direct quantitative binding data for the specific compound is not available in the primary literature, the compound's inclusion in commercial fragment collections (e.g., Sigma-Aldrich's AldrichCPR early discovery collection) is based on its compliance with fragment-likeness criteria: molecular weight 273.12 Da (below the 300 Da rule-of-three threshold), calculated clogP, and the presence of synthetic handles .
| Evidence Dimension | Fragment library inclusion and scaffold validation |
|---|---|
| Target Compound Data | Molecular weight 273.12 Da; included in commercial fragment collections; contains Br and F synthetic handles |
| Comparator Or Baseline | 5-(3-bromo-4-fluorophenyl)thiazol-2-amine (CAS 1592317-14-0) as 5-phenyl regioisomer; other fragment-sized thiazoles in 49-compound library |
| Quantified Difference | Positional isomerism (4-phenyl vs. 5-phenyl attachment to thiazole core) alters vector angle and binding geometry; both compounds share identical molecular formula but differ in regiochemistry |
| Conditions | Fragment-based drug discovery library profiling; biochemical inhibition cascade assays |
Why This Matters
The 4-phenyl substitution pattern provides a distinct geometric vector for fragment growing/merging compared to 5-phenyl analogs, offering orthogonal synthetic starting points for hit-to-lead optimization.
- [1] Keserű GM, et al. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Evaluation of 49 fragment-sized thiazoles and thiadiazoles in biochemical inhibition, redox, thiol reactivity, and stability assays. 2022. View Source
